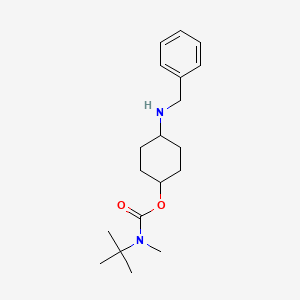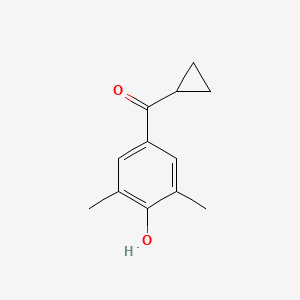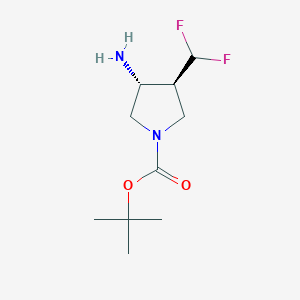
tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains a pyrrolidine ring substituted with an amino group and a difluoromethyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
The synthesis of tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.
Protection of the Amino Group: The amino group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Final Deprotection and Purification: The final compound is obtained by deprotecting the amino group and purifying the product through techniques such as chromatography.
Análisis De Reacciones Químicas
tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its activity. The difluoromethyl group and amino group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a fluorophenyl group instead of a difluoromethyl group, leading to different chemical properties and applications.
tert-Butyl (3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate: The presence of a trifluoromethyl group instead of a difluoromethyl group results in variations in reactivity and biological activity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an indole ring and different substituents, making it suitable for different synthetic and research applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18F2N2O2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
IHBPOBJSXPGYRH-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
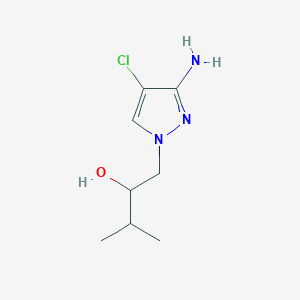


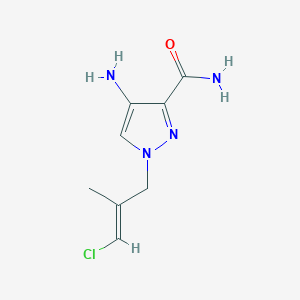
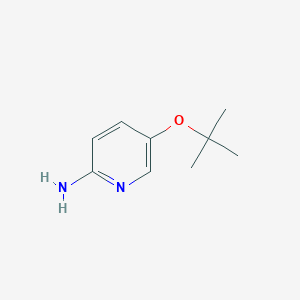

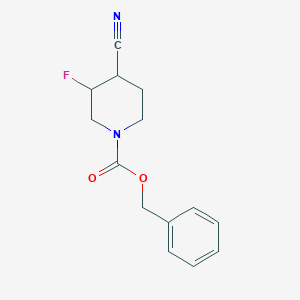
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
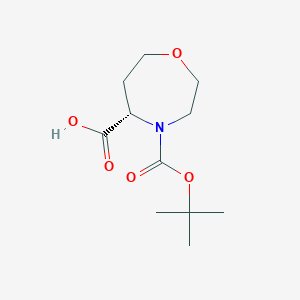
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
